molecular formula C12H17N3O3S B1525204 4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone CAS No. 1220029-09-3

4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone

Cat. No. B1525204
M. Wt: 283.35 g/mol
InChI Key: YNEXBTOSLXAFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone, also known as 4-ASP, is an organic compound composed of nitrogen, oxygen, and sulfur atoms. It is a member of the piperazinone family, which are compounds that are used in the synthesis of a variety of pharmaceuticals and other compounds. 4-ASP has been studied for its potential therapeutic effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Sulfomethylation and Derivative Synthesis Research by van Westrenen and Sherry (1992) delves into the sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite in different pH conditions. The study emphasizes the pH-dependent introduction of methanesulfonate groups into these structures, leading to the formation of mono- and disubstituted products. Moreover, this sulfomethylation process is pivotal as an entry point into creating a range of mono- and diacetate, phosphonate, and phosphinate derivatives of these macrocycles. These derivatives hold potential in diverse fields, including medicinal chemistry and material sciences, showcasing the chemical versatility and applicability of such compounds (van Westrenen & Sherry, 1992).

Innovative Synthesis Techniques Matlock et al. (2015) present a novel synthesis method for creating stereodefined C-substituted morpholines, piperazines, azepines, and oxazepines with high levels of regio- and diastereoselectivity. The method involves reacting 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, highlighting an innovative approach to crafting a diverse range of N-heterocycles, which are crucial in pharmaceuticals and other applications (Matlock et al., 2015).

Applications in Receptor Research Borrmann et al. (2009) discuss the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines as A2B adenosine receptor antagonists. These compounds show promise in therapeutic applications due to their high affinity and selectivity, highlighting the potential of piperazine derivatives in developing new medicinal compounds (Borrmann et al., 2009).

Pharmaceutical and Biological Applications Mutulis et al. (2004) synthesized a series of piperazine analogues of the MC4R agonist "THIQ" and characterized them structurally and pharmacologically. The findings from this study offer valuable insights into the design and optimization of piperazine derivatives for potential use in medicinal chemistry, particularly in receptor-targeted therapies (Mutulis et al., 2004).

properties

IUPAC Name

4-(3-amino-4-ethylsulfonylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-2-19(17,18)11-4-3-9(7-10(11)13)15-6-5-14-12(16)8-15/h3-4,7H,2,5-6,8,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEXBTOSLXAFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone
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4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone
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4-[3-Amino-4-(ethylsulfonyl)phenyl]-2-piperazinone

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